N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine, commonly known as EHT 1864, is a small molecule inhibitor that targets Rho GTPases. Rho GTPases are a family of proteins that play a crucial role in regulating cell division, migration, and adhesion. EHT 1864 has been extensively studied for its potential applications in cancer research and drug discovery.
Wirkmechanismus
EHT 1864 targets Rho GTPases, which are a family of proteins that play a crucial role in regulating cell division, migration, and adhesion. Rho GTPases are activated by guanine nucleotide exchange factors (GEFs) and inactivated by GTPase-activating proteins (GAPs). EHT 1864 inhibits the activity of Rho GTPases by binding to the GEF-binding site on Rho GTPases, thereby preventing the activation of Rho GTPases by GEFs.
Biochemical and physiological effects:
EHT 1864 has been shown to inhibit the activity of Rho GTPases, which play a crucial role in regulating cell division, migration, and adhesion. EHT 1864 has been shown to prevent cancer cell migration and invasion by inhibiting the activity of Rho GTPases. EHT 1864 has also been studied for its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
EHT 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in cancer research and drug discovery. However, EHT 1864 also has some limitations for lab experiments. It can be difficult to determine the optimal concentration of EHT 1864 for a specific experiment. The effects of EHT 1864 on different cell types may vary, and it may not be effective for all types of cancer.
Zukünftige Richtungen
There are several future directions for the study of EHT 1864. One potential direction is to study the effects of EHT 1864 on different types of cancer. Another potential direction is to study the effects of EHT 1864 on other diseases such as diabetes and cardiovascular diseases. Additionally, future studies could focus on developing more potent and selective inhibitors of Rho GTPases.
Synthesemethoden
EHT 1864 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 1-phenyltetrazole-5-thiol to form 3-ethoxy-4-[(1-phenyltetrazol-5-yl)thio]benzaldehyde. This compound is then reacted with 4-bromomethylphenylboronic acid to form N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-4-bromomethylbenzamide, which is then reduced to EHT 1864.
Wissenschaftliche Forschungsanwendungen
EHT 1864 has been extensively studied for its potential applications in cancer research and drug discovery. Rho GTPases are known to play a crucial role in cancer cell migration, invasion, and metastasis. EHT 1864 has been shown to inhibit the activity of Rho GTPases, thereby preventing cancer cell migration and invasion. EHT 1864 has also been studied for its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases.
Eigenschaften
Molekularformel |
C24H25N5O2 |
---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-phenylethanamine |
InChI |
InChI=1S/C24H25N5O2/c1-3-30-23-16-19(17-25-18(2)20-10-6-4-7-11-20)14-15-22(23)31-24-26-27-28-29(24)21-12-8-5-9-13-21/h4-16,18,25H,3,17H2,1-2H3 |
InChI-Schlüssel |
KCTNGIUXNCOSGG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC(C)C2=CC=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CNC(C)C2=CC=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.